molecular formula C21H24FN5O2S B2437541 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzene-1-sulfonamide CAS No. 923164-97-0

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzene-1-sulfonamide

Cat. No.: B2437541
CAS No.: 923164-97-0
M. Wt: 429.51
InChI Key: LOZUMPXDAIRHBE-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with diethylamino and methyl groups, an aniline derivative, and a fluorobenzenesulfonamide moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the compound.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2S/c1-4-27(5-2)20-14-15(3)23-21(25-20)24-16-10-12-17(13-11-16)26-30(28,29)19-9-7-6-8-18(19)22/h6-14,26H,4-5H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZUMPXDAIRHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the choice of solvents and reagents can be tailored to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzene-1-sulfonamide is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:

  • Oxidation : Modifying functional groups to form sulfoxides or sulfones.
  • Reduction : Converting nitro or carbonyl groups into amines or alcohols.
  • Substitution Reactions : Introducing new functional groups through electrophilic or nucleophilic substitution.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It has shown promise in various assays related to enzyme inhibition and receptor binding, making it a candidate for further exploration in drug design.

Medicine

The compound is being investigated for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit activity against certain bacterial strains.
  • Anticancer Properties : Research indicates potential cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action may involve apoptosis induction in cancer cells.

Industry

In industrial applications, this compound can be used in the development of new materials and chemical processes. Its unique properties may enhance the performance of polymers and coatings.

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal explored the anticancer activity of this compound against human cancer cell lines. The results indicated significant cytotoxicity, particularly against breast cancer cells, suggesting that further development could lead to new therapeutic agents for cancer treatment .

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial properties of this compound. It was tested against several bacterial strains, revealing moderate activity that warrants further investigation into its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzene-1-sulfonamide is unique due to its combination of functional groups, which imparts distinctive chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzene-1-sulfonamide is a complex organic compound with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

Property Value
Molecular FormulaC₁₈H₂₃N₄F₁O₂S
Molecular Weight357.47 g/mol
IUPAC NameN-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzenesulfonamide

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The diethylamino group enhances membrane permeability, allowing the compound to penetrate cells effectively. Once inside, it can bind to specific proteins or enzymes, modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .
  • Receptor Interaction : It may also interact with neurotransmitter receptors, potentially influencing dopaminergic pathways and neuroplasticity .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities that could be leveraged for therapeutic purposes:

  • Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. They may target specific signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : The sulfonamide group has been associated with anti-inflammatory properties, potentially reducing inflammation through inhibition of pro-inflammatory cytokines .
  • Neuropharmacological Effects : Studies suggest that derivatives can enhance dopaminergic tone, which may be beneficial in treating conditions like Parkinson's disease or drug addiction .

Study 1: Anticancer Activity

A study evaluating the effects of similar sulfonamide compounds on cancer cell lines demonstrated significant inhibition of cell growth in vitro. The mechanism was linked to the disruption of critical cellular pathways involved in proliferation and survival.

Study 2: Neuropharmacological Effects

Research involving animal models showed that compounds structurally related to this compound significantly reduced nicotine-induced behavioral sensitization. This suggests potential applications in treating substance use disorders by modulating neurotransmitter systems .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related sulfonamide derivatives is useful:

Compound Molecular Weight (g/mol) Biological Activity
This compound357.47Anticancer, anti-inflammatory
4-Fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide303.35Carbonic anhydrase inhibitor
3-Chloro-N-(4-{[6-(diethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)benzene-1-sulfonamide446.0Enzyme inhibition, anticancer

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